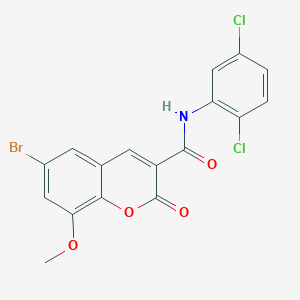![molecular formula C21H26N2O3 B4625817 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine
Vue d'ensemble
Description
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine, also known as PNU-282987, is a synthetic compound that acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. In recent years, PNU-282987 has gained attention as a potential therapeutic agent for a number of conditions, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Mécanisme D'action
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine acts as a partial agonist for the α7 nAChR, which is primarily expressed in the brain and immune system. Activation of this receptor has been shown to have a number of beneficial effects, including the release of anti-inflammatory cytokines and the promotion of neuroplasticity.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to have a number of biochemical and physiological effects in animal models. These include the reduction of inflammation, the promotion of neuroplasticity, and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine can be difficult to work with due to its low solubility in water, which can make it challenging to administer in animal models.
Orientations Futures
There are a number of potential future directions for research on 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine. These include further studies on its efficacy in animal models of Alzheimer's disease, schizophrenia, and inflammatory bowel disease, as well as investigations into its potential use in other conditions such as depression and multiple sclerosis. Additionally, research could focus on developing more efficient methods for administering 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine in animal models.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been extensively studied in both in vitro and in vivo models, and has shown promising results in a number of areas. In Alzheimer's disease, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to improve working memory and reduce symptoms of psychosis. Inflammatory bowel disease, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to reduce inflammation and improve gut barrier function.
Propriétés
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-9-19(10-8-16)26-17(2)21(24)23-13-11-22(12-14-23)18-5-4-6-20(15-18)25-3/h4-10,15,17H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGFOVPSBPMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)
![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4625809.png)

![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)
![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)
![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)